

"N-(4-Methoxybenzyl)hydroxylamine" hydrochloride properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N</i> -(4-Methoxybenzyl)hydroxylamine
Cat. No.:	B1313612

[Get Quote](#)

An In-depth Technical Guide to **N-(4-Methoxybenzyl)hydroxylamine** Hydrochloride: Properties, Synthesis, and Applications in Modern Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **N-(4-Methoxybenzyl)hydroxylamine** hydrochloride, a versatile reagent with significant applications in pharmaceutical development and organic synthesis. We will delve into its core physicochemical properties, synthesis, reactivity, and practical applications, offering field-proven insights for researchers and scientists.

Introduction and Core Characteristics

N-(4-Methoxybenzyl)hydroxylamine hydrochloride, also known as O-(4-Methoxybenzyl)hydroxylamine hydrochloride, is a hydroxylamine derivative that serves as a crucial intermediate in various chemical transformations.^{[1][2]} Its hydrochloride salt form enhances stability and aqueous solubility compared to the free base, making it a more convenient reagent for laboratory use.^[1] The molecule's structure, featuring a hydroxylamine moiety and a 4-methoxybenzyl group, imparts a unique combination of reactivity and stability that is highly valued in medicinal chemistry and organic synthesis.^{[2][3][4]}

The primary utility of this compound lies in its role as a precursor for the synthesis of oximes from aldehydes and ketones.^[2] These oximes are important intermediates in the development

of various pharmaceuticals.[\[2\]](#) Furthermore, the 4-methoxybenzyl group can function as a protecting group for the hydroxylamine, which can be cleaved under specific conditions, adding to its synthetic versatility.[\[3\]](#)

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-(4-Methoxybenzyl)hydroxylamine** hydrochloride is essential for its effective use in research and development. These properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	876-33-5	[2]
Molecular Formula	C ₈ H ₁₂ ClNO ₂	[2]
Molecular Weight	189.64 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	209-211 °C	[5]
Boiling Point	286.5 °C at 760 mmHg	[5]
Solubility	Sparingly soluble in water	[2]
InChI Key	DHEZQYZJFCIQQA- UHFFFAOYSA-N	[1] [2]

Synthesis and Purification

While several methods for the synthesis of hydroxylamine derivatives exist, a common route to N-substituted hydroxylamines involves the reaction of a suitable alkyl halide with hydroxylamine. In the case of **N-(4-Methoxybenzyl)hydroxylamine**, this would typically involve the reaction of 4-methoxybenzyl chloride with hydroxylamine.

A related patent describes the preparation of 4-hydroxy-3-methoxybenzylamine hydrochloride from the corresponding oxime via catalytic reduction.[\[6\]](#) This highlights a common synthetic

strategy in this chemical space, where oximes are reduced to amines. The reverse of this reaction, the formation of oximes, is a primary application of the title compound.

Purification of hydroxylamine salts can be achieved by recrystallization. For instance, hydroxylamine hydrochloride can be crystallized from aqueous ethanol or boiling methanol.[\[7\]](#)

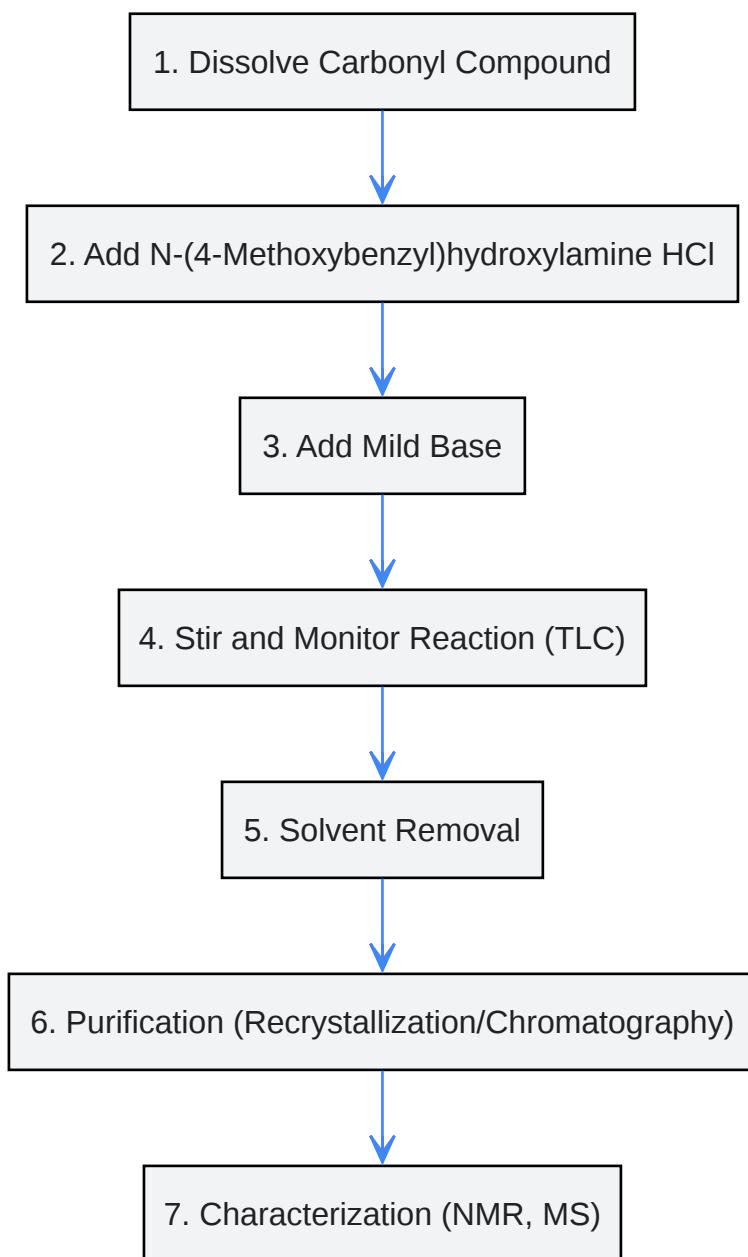
Key Reactions and Mechanistic Insights

The reactivity of **N-(4-Methoxybenzyl)hydroxylamine** hydrochloride is dominated by the nucleophilic nature of the hydroxylamine group.[\[1\]](#)[\[2\]](#) This allows it to readily react with electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones to form oximes.[\[2\]](#)

Oxime Formation

The reaction proceeds via a nucleophilic addition of the hydroxylamine to the carbonyl group, followed by dehydration to yield the oxime. The 4-methoxybenzyl group remains intact during this process.

Below is a diagram illustrating the general mechanism for oxime formation.


Caption: General reaction scheme for oxime formation.

Experimental Protocol: Synthesis of an Oxime

The following is a representative, step-by-step protocol for the synthesis of an oxime using **N-(4-Methoxybenzyl)hydroxylamine** hydrochloride.

- **Dissolution:** Dissolve the starting carbonyl compound (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
- **Addition of Reagent:** Add **N-(4-Methoxybenzyl)hydroxylamine** hydrochloride (1.1 equivalents) to the solution.
- **Base Addition:** Add a mild base, such as sodium acetate or pyridine (1.2 equivalents), to neutralize the hydrochloride and liberate the free hydroxylamine.

- Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, the product can be isolated by removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for oxime synthesis.

Applications in Drug Development and Medicinal Chemistry

N-(4-Methoxybenzyl)hydroxylamine hydrochloride is a valuable tool in drug discovery and development.[2] Its utility extends beyond simple oxime formation.

- Pharmaceutical Intermediates: It is a key building block in the synthesis of more complex pharmaceutical compounds.[2][8]
- Medicinal Chemistry Scaffolds: The resulting oximes can be further modified to create libraries of compounds for screening against various biological targets.[2]
- IDO1 Inhibitor Development: This compound has been identified as a useful scaffold in the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy.[3][4]
- Protecting Group: The 4-methoxybenzyl group can serve as a protecting group for the hydroxylamine functionality, which can be removed under specific conditions, allowing for further synthetic manipulations.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **N-(4-Methoxybenzyl)hydroxylamine** hydrochloride.

- Hazards: This compound is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
- Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents. [2][8] It is recommended to store it under an inert atmosphere (nitrogen or argon) at 2-8°C.[2]
- Spills: In case of a spill, avoid generating dust.[11] Isolate the spill area and clean up using appropriate methods for solid chemical spills.[11]

Conclusion

N-(4-Methoxybenzyl)hydroxylamine hydrochloride is a versatile and important reagent in modern organic and medicinal chemistry. Its ability to efficiently form oximes, coupled with its role as a synthetic intermediate and protecting group, makes it an indispensable tool for researchers in drug development and chemical synthesis. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective application in the laboratory.

References

- Lab Alley. SAFETY DATA SHEET - Hydroxylamine Hydrochloride. [\[Link\]](#)
- EMD Millipore. SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. [\[Link\]](#)
- ChemBK. O-(4-Methoxy--benzyl)hydroxylamine hydrochloride. [\[Link\]](#)
- Google Patents. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
- NINGBO INNO PHARMCHEM CO.,LTD. The Importance of High-Quality O-(4-Methoxybenzyl)hydroxylamine in Research. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. O-(4-Methoxybenzyl)
- MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. [\[Link\]](#)
- Thermo Scientific Alfa Aesar. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g. [\[Link\]](#)
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [\[Link\]](#)
- Scielo. Hydroxylamine as an oxygen nucleophile.
- ChemBK. O-[(4-methoxyphenyl)methyl]hydroxylamine hydrochloride. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 876-33-5: Hydroxylamine, O-[(4-methoxyphenyl)methyl]-,... [\[cymitquimica.com\]](#)
- 2. Page loading... [\[wap.guidechem.com\]](#)
- 3. nbino.com [\[nbino.com\]](#)

- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 7. guidechem.com [guidechem.com]
- 8. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. O-(4-Methoxybenzyl)hydroxylamine hydrochloride, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 10. media.laballey.com [media.laballey.com]
- 11. shepherd.edu [shepherd.edu]
- To cite this document: BenchChem. ["N-(4-Methoxybenzyl)hydroxylamine" hydrochloride properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1313612#n-4-methoxybenzyl-hydroxylamine-hydrochloride-properties\]](https://www.benchchem.com/product/b1313612#n-4-methoxybenzyl-hydroxylamine-hydrochloride-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com